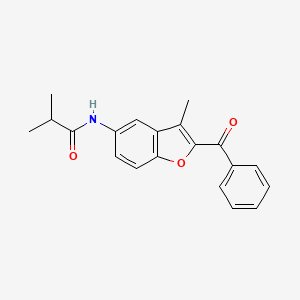

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-methylpropanamide

Description

N-(2-Benzoyl-3-methyl-1-benzofuran-5-yl)-2-methylpropanamide is a synthetic organic compound featuring a benzofuran core substituted with a benzoyl group at position 2, a methyl group at position 3, and a 2-methylpropanamide moiety at position 3.

Properties

IUPAC Name |

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-12(2)20(23)21-15-9-10-17-16(11-15)13(3)19(24-17)18(22)14-7-5-4-6-8-14/h4-12H,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDRVXMNDXWEYPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)NC(=O)C(C)C)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-methylpropanamide typically involves multi-step organic reactions. One common method includes the acylation of 2-benzoyl-3-methyl-1-benzofuran with 2-methylpropanoyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids can be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-methylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can be performed using halogenating agents to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Halogenated derivatives.

Scientific Research Applications

Structural Characteristics

The compound's molecular formula is , and it features a complex arrangement that includes:

- A benzofuran ring which contributes to its biological activity.

- A benzoyl group that enhances its reactivity.

- A methylpropanamide moiety which is crucial for its interaction with biological targets.

Medicinal Chemistry

The compound has shown promising results in various therapeutic areas:

- Antimicrobial Activity : Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-methylpropanamide have been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Anticancer Properties : Studies have explored the potential of benzofuran derivatives in cancer treatment. For example, certain derivatives have been synthesized and evaluated for their cytotoxic effects against breast cancer cell lines, indicating a potential role in cancer therapeutics .

Materials Science

This compound's structural features allow it to be utilized in the development of new materials:

- Polymer Chemistry : The compound can serve as a monomer or additive in polymer formulations, potentially enhancing properties such as thermal stability or mechanical strength due to its rigid structure .

Antimicrobial Activity Assessment

A series of benzofuran derivatives were synthesized and screened for antimicrobial activity. The most potent derivative exhibited an MIC of 3.12 µg/mL against Mycobacterium tuberculosis, showcasing the potential for developing new antimycobacterial agents .

Anticancer Screening

In a study evaluating various benzofuran derivatives against cancer cell lines, one derivative demonstrated a significant reduction in cell viability at concentrations as low as 10 µM. This highlights the therapeutic potential of benzofuran-based compounds in oncology .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against S. aureus and E. coli |

| Anticancer agents | Cytotoxic effects observed in breast cancer cells | |

| Materials Science | Polymer additives | Enhanced thermal stability |

Mechanism of Action

The mechanism of action of N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Compounds for Comparison

N-{9-[(2R,4S,5S)-4-hydroxy-5-(sulfanylmethyl)oxolan-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-2-methylpropanamide (42)

- Structure : Features a purine ring system instead of benzofuran, with a 2-methylpropanamide group and a sulfanylmethyl substituent.

- Synthesis : Prepared via deprotection of benzoylsulfanyl intermediates under alkaline conditions, yielding 68% purity (HPLC) .

- Relevance : Demonstrates the importance of sulfur-containing substituents in modulating bioavailability and metabolic stability.

2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(5-benzoyl-4-phenylthiazol-2-yl)-2-methylpropanamide (10)

- Structure : Replaces benzofuran with a thiazol ring and includes a benzo[d][1,3]dioxol-5-yloxy group.

- Characterization : HRMS (ESI) [M + H]⁺ 454.09772 (calculated 454.09872) .

- Relevance : Highlights the role of heterocyclic cores (thiazol vs. benzofuran) in influencing electronic properties and binding affinity.

N-{9-[(2R,4S,5R)-4-(benzoylsulfanyl)-5-{[(tert-butyldimethylsilyl)oxy]methyl}oxolan-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-2-methylpropanamide (21)

- Structure : Incorporates a tert-butyldimethylsilyl (TBS) protecting group and benzoylsulfanyl moiety.

- Synthesis : Utilizes TBS deprotection with TBAF, emphasizing strategies for handling sensitive functional groups .

Analytical and Crystallographic Tools

- SHELX System : Widely used for small-molecule crystallography, including refinement (SHELXL) and structure solution (SHELXD) . The target compound’s structure determination likely employs similar methods, ensuring high accuracy in bond-length and angle measurements.

- ORTEP-3 : Utilized for graphical representation of thermal ellipsoids, critical for comparing molecular conformations with analogues .

Pharmacological Implications

- Therapeutic Oligonucleotides : Compounds like 42 and 21 () are intermediates in oligonucleotide synthesis, suggesting the target compound’s amide group could enhance RNA/DNA binding via hydrogen bonding.

- Heterocyclic Influence : Thiazol and purine analogs () exhibit varied bioactivity profiles, implying that the benzofuran core in the target compound may optimize selectivity for specific targets (e.g., kinase inhibitors).

Biological Activity

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-2-methylpropanamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its chemical formula , and it features a benzofuran moiety, which is known for various biological activities. The structural characteristics contribute to its interaction with biological targets.

1. Anticancer Activity

Research indicates that benzofuran derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that related benzofuran compounds induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function. Specifically, compounds similar to this compound have shown efficacy against leukemia cell lines by activating caspases involved in the apoptotic pathway .

2. Antimicrobial Activity

Benzofuran derivatives have also been explored for their antimicrobial properties. Various studies reported that these compounds possess antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents . The mechanism often involves disrupting bacterial cell walls or inhibiting essential enzymes.

3. Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, some benzofuran derivatives have shown anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various models .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : As mentioned, the compound may activate caspases and increase ROS levels, leading to programmed cell death in cancer cells.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or microbial metabolism.

Case Study 1: Anticancer Efficacy

In a study involving human leukemia cells, a derivative similar to this compound was tested for its ability to induce apoptosis. The results showed a significant increase in caspase activity after 48 hours of treatment, indicating that the compound effectively triggers apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Testing

Another study evaluated the antimicrobial activity of several benzofuran derivatives against common pathogens. The results indicated that certain derivatives exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.